molecular formula C23H26N2O6 B2922632 (E)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 862316-11-8

(E)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one

カタログ番号: B2922632
CAS番号: 862316-11-8
分子量: 426.469
InChIキー: BCOBGJNFVLKDGY-ZHACJKMWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a 2,3-dimethoxyphenyl group at position 5, a (dimethylamino)ethyl chain at position 1, and a (furan-2-yl)acryloyl moiety at position 2. Its molecular formula is C25H28N2O7 (calculated molecular weight: ~468.5 g/mol), though exact physicochemical properties (e.g., melting point, solubility) remain uncharacterized in the provided evidence .

特性

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-24(2)12-13-25-20(16-8-5-9-18(29-3)22(16)30-4)19(21(27)23(25)28)17(26)11-10-15-7-6-14-31-15/h5-11,14,20,27H,12-13H2,1-4H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOBGJNFVLKDGY-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H30N2O5C_{25}H_{30}N_{2}O_{5}. The structure features a pyrrolone core, which is known for its diverse biological activities. The presence of methoxy groups and a furan moiety contributes to its potential pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential . For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which leads to DNA damage and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis via ROS generation
A549 (Lung)15Cell cycle arrest in S phase
HeLa (Cervical)12Activation of caspase pathways

Studies suggest that the compound's ability to disrupt mitochondrial membrane potential is a key factor in its cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria. Research indicates that it exhibits strong inhibitory effects on Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL.

BacteriaMIC (µg/mL)Activity Level
Staphylococcus aureus2Highly Sensitive
Enterococcus faecalis4Sensitive
Escherichia coli8Moderate Sensitivity

The hydrophobic nature of the compound enhances its interaction with bacterial membranes, contributing to its antimicrobial efficacy .

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study conducted by Zhao et al. demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells by inducing apoptosis through ROS-mediated pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates .
  • Antimicrobial Efficacy Assessment : In a comparative study, the antimicrobial activity of the compound was assessed against several bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria, outperforming several standard antibiotics in terms of MIC values .

類似化合物との比較

Substituent Variations at the 1-Position of the Pyrrolone Ring

A closely related analog, (E)-5-(2,3-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one (CAS: 862315-10-4), replaces the dimethylaminoethyl group with a morpholinoethyl substituent. This modification increases the molecular weight to 468.5 g/mol (C25H28N2O7) and introduces a morpholine ring, which may enhance water solubility due to the oxygen atom’s polarity. The dimethylamino group in the target compound, by contrast, provides a tertiary amine that could influence pharmacokinetics (e.g., membrane permeability) .

Variations in the Acyl and Aryl Substituents

The compound 1-(2-(Dimethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one (CAS: 618074-81-0) substitutes the furan-acryloyl group with a 3-fluoro-4-methoxybenzoyl moiety and replaces the 2,3-dimethoxyphenyl with a 3-nitrophenyl group. Key differences include:

  • Molecular weight : Reduced to 443.43 g/mol (C22H22FN3O6) due to the absence of the furan and acryloyl systems.
  • Bioactivity : Fluorine and nitro groups may confer distinct binding affinities in biological targets compared to the methoxy and furan groups in the parent compound .

Structural Similarity Analysis Using Chemoinformatics

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound shares substructural motifs with the above analogs, including the pyrrolone core and hydroxy group. However, differences in substituents reduce overall similarity. For example:

  • Tanimoto coefficient (Tc): Estimated to be ~0.6–0.7 when comparing the target compound with its morpholinoethyl analog, reflecting moderate similarity due to the shared core and acryloyl group.

Tabulated Comparison of Key Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1: Dimethylaminoethyl; 4: Furan-acryloyl; 5: 2,3-dimethoxyphenyl C25H28N2O7 468.5 Polar tertiary amine; conjugated acryloyl system; methoxy groups for lipophilicity
(E)-5-(2,3-dimethoxyphenyl)-1-(2-morpholinoethyl)-... 1: Morpholinoethyl C25H28N2O7 468.5 Enhanced solubility due to morpholine; retained acryloyl conjugation
1-(2-(Dimethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-5-(3-nitrophenyl)-... 4: 3-Fluoro-4-methoxybenzoyl; 5: 3-nitrophenyl C22H22FN3O6 443.43 Electron-deficient nitro group; fluorine enhances metabolic stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one?

  • Methodological Answer : Synthesis typically involves base-assisted cyclization of precursor compounds (e.g., substituted pyrrolones or acryloyl derivatives). Purification is achieved via column chromatography (gradient elution with ethyl acetate/PE mixtures) or recrystallization from ethanol, yielding solids with defined melting points (e.g., 141–164°C) . Key steps include controlling reaction pH and temperature to stabilize the (E)-configuration of the acryloyl moiety.

Q. How is structural confirmation performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Assign signals for methoxy, dimethylamino, and furan protons; confirm stereochemistry via coupling constants (e.g., acryloyl double bond) .
  • FTIR : Identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • HRMS : Verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis (CHNS) : Validate empirical composition using instruments like the Vario MICRO CHNS analyzer .

Q. What safety precautions are critical during synthesis?

  • Methodological Answer : Follow protocols for handling reactive intermediates (e.g., acryloyl chlorides):

  • Avoid ignition sources (P210) and ensure proper ventilation .
  • Use protective equipment (gloves, goggles) when handling dimethylaminoethyl groups, which may cause irritation .
  • Monitor thermal stability via differential scanning calorimetry (DSC) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the pyrrolone core be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Track intermediate formation via in situ FTIR or HPLC to identify rate-determining steps .
  • Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to trace cyclization pathways .
  • Computational Modeling : Apply density functional theory (DFT) to map energy barriers for key transitions (e.g., base-assisted ring closure) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Variable-Temperature NMR : Investigate dynamic processes (e.g., rotamer interconversion) by analyzing spectra at 25–80°C .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous pyrrolones .

Q. How can the compound’s stability under varying conditions (pH, light, temperature) be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via HPLC .
  • Photostability Testing : Use UV-Vis spectroscopy to assess decomposition under controlled light exposure (ICH Q1B guidelines) .
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds .

Q. What in silico methods predict the compound’s biological activity or pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. dimethylamino groups) on bioactivity .

Key Considerations

  • Contradictions in Evidence : Varied yields (44–86%) for similar compounds suggest substrate-specific optimization is critical .
  • Advanced Techniques : X-ray crystallography and DFT are indispensable for resolving structural ambiguities .
  • Safety Compliance : Adhere to protocols for reactive intermediates (e.g., acryloyl derivatives) to mitigate risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。